O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for “O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride” is1S/C3H5F4NO.ClH/c4-2(5)3(6,7)1-9-8;/h2H,1,8H2;1H
. This indicates that the compound has a molecular weight of 183.53 . Chemical Reactions Analysis
While specific chemical reactions involving “O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride” are not available, hydroxylamines are generally known to react with carbonyl compounds to form oximes. They can also undergo O-alkylation and arylation reactions .Physical And Chemical Properties Analysis
“O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride” is a powder with a molecular weight of 183.53 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Application : O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine hydrochloride (EN300-7436104) can serve as a promising co-solvent in high-voltage electrolytes. It enables the commercial development of high-energy density lithium-ion batteries .
- Benefits : TTE-containing electrolytes exhibit remarkable oxidation stability, making them suitable for high-voltage applications .
High-Energy Density Lithium-Ion Batteries
Fluorinated Solvent for Electrolytes
Graphite-Based Negative Electrodes
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
O-(2,2,3,3-tetrafluoropropyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F4NO.ClH/c4-2(5)3(6,7)1-9-8;/h2H,1,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLQMKUHWGIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride |
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